5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS No.: 669748-44-1
Cat. No.: VC1994996
Molecular Formula: C14H20N4S
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 669748-44-1 |
|---|---|
| Molecular Formula | C14H20N4S |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | 3-[4-(diethylamino)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C14H20N4S/c1-4-17(5-2)12-9-7-11(8-10-12)13-15-16-14(19)18(13)6-3/h7-10H,4-6H2,1-3H3,(H,16,19) |
| Standard InChI Key | BBTVQOOSFNMLMU-UHFFFAOYSA-N |
| SMILES | CCN1C(=NNC1=S)C2=CC=C(C=C2)N(CC)CC |
| Canonical SMILES | CCN1C(=NNC1=S)C2=CC=C(C=C2)N(CC)CC |
Introduction
Chemical Structure and Properties
Structural Features
5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol belongs to the triazole family of heterocyclic compounds. Its structure consists of a five-membered 1,2,4-triazole ring substituted with three key components: a 4-(diethylamino)phenyl group, an ethyl group, and a thiol (-SH) group. The triazole core contains three nitrogen atoms in positions 1, 2, and 4, with the ethyl group attached to the N-4 position, the diethylamino phenyl group at position 5, and the thiol group at position 3.
The compound can exist in two tautomeric forms: the thiol form (3-thiol) and the thione form (5-thione). The IUPAC name for the thione tautomer is 3-[4-(diethylamino)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione, which is often used interchangeably in the literature.
Physical and Chemical Properties
The physical and chemical properties of 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol are summarized in the following table:
The compound features a diethylamino group that enhances its ability to penetrate cell membranes, potentially increasing its efficacy in biological systems. The thiol group is reactive and can undergo various chemical transformations, including oxidation to form disulfides or reaction with electrophiles .
Chemical Identifiers
For research and database purposes, the compound is identified by several standardized chemical identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | 3-[4-(diethylamino)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
| InChI | InChI=1S/C14H20N4S/c1-4-17(5-2)12-9-7-11(8-10-12)13-15-16-14(19)18(13)6-3/h7-10H,4-6H2,1-3H3,(H,16,19) | |
| InChIKey | BBTVQOOSFNMLMU-UHFFFAOYSA-N | |
| Canonical SMILES | CCN1C(=NNC1=S)C2=CC=C(C=C2)N(CC)CC | |
| PubChem Compound ID | 2463110 (reported in database) |
Synthesis Methods
Cyclization Methods
The key step in synthesizing 1,2,4-triazole-3-thiol derivatives is the cyclization reaction. For similar compounds, this typically involves:
-
Formation of thiosemicarbazide precursors
-
Cyclization in basic media
-
Purification of the final product
For example, in the synthesis of related compounds, researchers have reported using glacial acetic acid as a catalyst for the cyclization process . The reaction conditions often include refluxing in solvents such as dimethylformamide (DMF) or ethanol for several hours to complete the cyclization process .
Biological Activity
Other Biological Activities
Compounds belonging to the 1,2,4-triazole-3-thiol class have been reported to possess various other biological activities, which suggests potential areas for investigation with this specific compound:
-
Antimicrobial activity: Similar triazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria
-
Antifungal properties: Potentially effective against fungi such as Fusarium spp. and Aspergillus spp.
-
Antioxidant effects: Related triazole compounds have demonstrated radical scavenging activity
These properties are based on studies of structurally similar compounds, and specific studies on 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol would be needed to confirm these activities for this particular compound .
Research Applications
Pharmaceutical Research
The pharmaceutical applications of 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol are primarily focused on its potential as an anticancer agent. The compound's ability to inhibit DHFR makes it a candidate for development as an antineoplastic drug.
Additionally, based on the activities of similar triazole derivatives, potential pharmaceutical applications may include:
-
Development of antimicrobial agents
-
Investigation as antifungal compounds
-
Research into antioxidant therapies
| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control Polymer | 200 | 30 |
| Composite with Triazole Additive | 250 | 45 |
This enhancement indicates that triazole compounds like 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol could be instrumental in developing high-performance materials for industrial applications.
Analytical Characterization
Spectroscopic Methods
The characterization of 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol and similar compounds typically involves various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to identify the proton environments in the compound, while ¹³C-NMR provides information about carbon environments.
-
Infrared (IR) Spectroscopy: Particularly useful for identifying functional groups, such as the S-H stretch of the thiol group (typically around 2500 cm⁻¹) or the C=N stretching vibrations in the triazole ring.
-
Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the compound .
For related triazole compounds, researchers have used density functional theory (DFT) with the basis set of cc-pVDZ to measure molecular geometry, vibrational frequencies, and gauge including atomic orbital (GIAO) ¹H and ¹³C NMR chemical shifts .
Computational Studies
Computational methods have been applied to similar triazole compounds to predict their properties and activities. In a study mentioned in the search results, DFT calculations were used to determine:
-
Optimized geometry
-
Vibrational frequencies
-
HOMO-LUMO energy gaps
-
Dipole moments
-
Hardness, softness, and electronegativity values
These computational studies can provide insights into the potential biological activity and reactivity of the compound. For instance, the HOMO-LUMO energy gap (ΔE) and electronegativity values can be used to predict a compound's stability and reactivity .
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol have been reported in the literature:
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | 29448-76-8 | Lacks the diethylamino group on the phenyl ring |
| 4-ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | 26029-01-6 | Contains a pyridine ring instead of a diethylaminophenyl group |
| 4-phenyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol | (Not provided) | Contains a phenyl at position 4 and a thiophene at position 5 |
These structural variations can significantly affect the compounds' physical properties, solubility, and biological activities .
Activity Comparisons
The activity profiles of 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol and related compounds can vary significantly based on their structural differences:
-
The presence of the diethylamino group in 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol enhances cell membrane penetration, potentially increasing its biological activity compared to compounds lacking this group.
-
Compounds with pyridine rings instead of phenyl rings, such as 4-ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, may have different solubility profiles and hydrogen-bonding capabilities.
-
The position and nature of substituents on the triazole ring can significantly affect the compound's electronic properties and, consequently, its interaction with biological targets .
Future Research Directions
Structure-Activity Relationship Studies
Future research on 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol could focus on structure-activity relationship (SAR) studies to optimize its biological activities. Potential modifications could include:
-
Variation of the substituents on the phenyl ring
-
Modification of the alkyl group at the N-4 position
-
Derivatization of the thiol group
-
Introduction of additional functional groups to enhance specificity for particular targets
Such SAR studies could lead to the development of more potent and selective compounds for specific applications .
Expanded Biological Evaluation
Given the various biological activities reported for similar triazole compounds, expanded biological evaluation of 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol could include:
-
Testing against a broader range of cancer cell lines
-
Evaluation of antimicrobial activity against different bacterial and fungal strains
-
Assessment of potential antioxidant properties
-
Investigation of possible anti-inflammatory effects
-
Examination of its potential as an enzyme inhibitor in various biochemical pathways
These studies would provide a more comprehensive understanding of the compound's biological profile and potential applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume